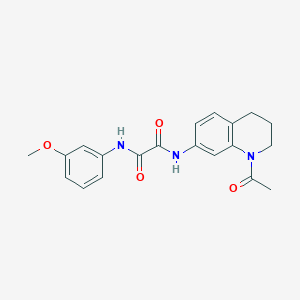

N'-(1-乙酰-3,4-二氢-2H-喹啉-7-基)-N-(3-甲氧基苯基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

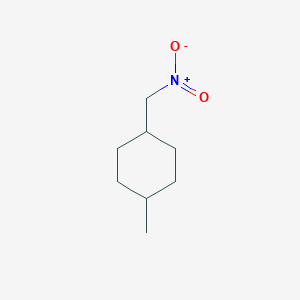

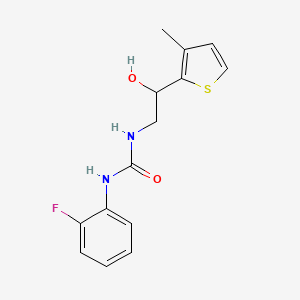

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-methoxyphenyl)oxamide, also known as AQ-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of quinoline derivatives and has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects.

科学研究应用

多态改性及晶体结构

喹啉衍生物,例如与N'-(1-乙酰-3,4-二氢-2H-喹啉-7-基)-N-(3-甲氧基苯基)草酰胺密切相关的衍生物,因其多态改性和晶体结构而受到研究。例如,具有强利尿特性的6-羟基-N-(4-甲氧基苯基)-4-氧代-2,4-二氢-1H-吡咯并[3,2,1-ij]喹啉-5-甲酰胺,展示出两种多态改性,具有不同的晶体堆积和组织水平,表明其作为一种新的高血压治疗方法的潜力(Shishkina等,2018)。

抗菌和抗结核活性

2-喹诺酮的新型甲酰胺衍生物,包括与所讨论化学物质在结构上相似的化合物,已显示出有希望的抗菌和抗结核活性。这些化合物被合成并针对各种细菌、真菌和结核菌株评估其生物有效性,证明了其在解决传染病方面的潜力(Kumar等,2014)。

抗氧化和抗炎应用

偶氮亚胺喹啉衍生物已被合成并评估其抗氧化、抗炎和抗菌活性的经典和电化学评估。这些化合物在极低浓度下显示出比抗坏血酸更大的抗氧化潜力,并且对所研究的物种具有可变活性。它们与DNA和牛血清白蛋白(BSA)结合的能力表明了潜在的生物医学应用,包括抗炎治疗(Douadi等,2020)。

荧光标记和传感

一些喹啉衍生物由于在宽pH范围的水性介质中具有强荧光而被用作荧光传感器。此类特性使其适用于生物医学分析,包括用于检测和量化复杂样品中生物分子的荧光标记试剂。一个例子是开发了一种新型荧光团,6-甲氧基-4-喹啉酮,它在广泛的pH范围内表现出强荧光,使其成为生物医学标记和传感应用的理想候选者(Hirano等,2004)。

作用机制

Target of Action

The primary target of this compound is the extracellular signal-regulated kinases 1/2 (ERK1/2) . ERK1/2 are key components of the MAP kinase pathway, which plays a crucial role in cell proliferation, differentiation, and survival.

Mode of Action

The compound interacts with ERK1/2, potentially inhibiting their activity . This interaction may lead to changes in the MAP kinase pathway, affecting downstream signaling processes.

Biochemical Pathways

The compound’s action primarily affects the MAP kinase pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, influencing cellular activities such as gene expression, cell division, differentiation, and apoptosis.

Result of Action

The inhibition of ERK1/2 by the compound can lead to changes in cellular activities such as gene expression, cell division, differentiation, and apoptosis . These changes at the molecular and cellular level could potentially have antineoplastic effects, making the compound a candidate for cancer treatment.

属性

IUPAC Name |

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-methoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-13(24)23-10-4-5-14-8-9-16(12-18(14)23)22-20(26)19(25)21-15-6-3-7-17(11-15)27-2/h3,6-9,11-12H,4-5,10H2,1-2H3,(H,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBYLGFDJUQLTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-methoxyphenyl)oxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2998593.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2998594.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2998601.png)

![N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2998605.png)